8-Azabicyclo[3.2.1]octane-1,3,4-triol
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Overview
Description
8-Azabicyclo[3.2.1]octane-1,3,4-triol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. Tropane alkaloids are known for their wide array of biological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-1,3,4-triol typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective cycloaddition of diazo imine-derived cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method allows for the formation of optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The process typically requires precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the bicyclic scaffold, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Tempo oxoammonium tetrafluoroborate, ZnBr2.
Reducing Agents: Sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxabicyclo[3.2.1]octanes, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
8-Azabicyclo[3.2.1]octane-1,3,4-triol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-1,3,4-triol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity, which plays a role in managing inflammatory responses . The compound’s bicyclic structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic scaffold but lacks the hydroxyl groups present in 8-Azabicyclo[3.2.1]octane-1,3,4-triol.
3-Chlorotropane: A chlorinated derivative of the tropane scaffold.
3α-Acetoxytropane: An esterified derivative of the tropane scaffold.
Uniqueness
8-Azabicyclo[321]octane-1,3,4-triol is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-1,3,4-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWEYXUHSNDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C(C1N2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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